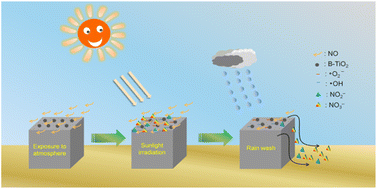Solar-driven photocatalytic removal of NO over a concrete paving eco-block containing black TiO2†
Journal of Materials Chemistry A Pub Date: 2023-10-19 DOI: 10.1039/D3TA05763A
Abstract
A dispersion containing black TiO2 photocatalyst was prepared and sprayed onto the concrete's surface to achieve a black TiO2-based photocatalytic concrete paving eco-block, and its photocatalytic NO removal ratio is approximately 1.7 times as high as that of a white TiO2-based eco-block, resulting from the enhanced optical absorption intensity, abundant oxygen vacancies, and highly produced superoxide anion radicals (˙O2−) of black TiO2. Moreover, the black TiO2-based concrete paving eco-block exhibits significantly enhanced compressive strength and abrasion resistance when using water-glass as a binder, which could satisfy the demand for practical application. Furthermore, in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) was performed to dynamically track the reactive products and intermediates across the surface of the B-TiO2 photocatalyst in a time sequence to investigate the reaction mechanism. It has been demonstrated that almost no harmful by-products were produced when NO was removed via photocatalysis, and the applicability of the as-prepared eco-blocks was evaluated considering the effects of various reaction conditions. Additionally, a computational fluid dynamics (CFD) model for solar-driven photocatalytic abatement of atmospheric NO in a realistic urban street coating with black TiO2-based photocatalytic concrete paving eco-blocks was constructed and simulated to assess the real-world applicability of the developed approach. Overall, this research may offer fresh perspectives on how to create ecologically acceptable photocatalytic products for the removal of air pollutants using solar light.


Recommended Literature
- [1] Microscopy and tunable resistive pulse sensing characterization of the swelling of pH-responsive, polymeric expansile nanoparticles†
- [2] Renaissance of immobilized catalysts. New types of polymer-supported catalysts, ‘microencapsulated catalysts’, which enable environmentally benign and powerful high-throughput organic synthesis
- [3] Cyclometalated Ir(iii) complexes with styryl-BODIPY ligands showing near IR absorption/emission: preparation, study of photophysical properties and application as photodynamic/luminescence imaging materials†
- [4] Optical thermometer based on the stability of a phosphorescent 6-bromo-2-naphthol/α-cyclodextrin2 ternary complex
- [5] Correction: Lipid composition modulates the intestine digestion rate and serum lipid status of different edible oils: a combination of in vitro and in vivo studies
- [6] The chemistry of a mesoionic oxazolone
- [7] Inside front cover
- [8] Real-time characterization of cytotoxicity using single-cell impedance monitoring†‡
- [9] Gd3+-Ion-induced carbon-dots self-assembly aggregates loaded with a photosensitizer for enhanced fluorescence/MRI dual imaging and antitumor therapy†
- [10] Syndiospecific coordination (Co)polymerization of carbazole-substituted styrene derivatives using the scandium catalyst system†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 174064-00-7
-
CAS no.: 13577-19-0
-
CAS no.: 16742-48-6
-
CAS no.: 169555-93-5
-
CAS no.: 170643-02-4
-
CAS no.: 10294-48-1









